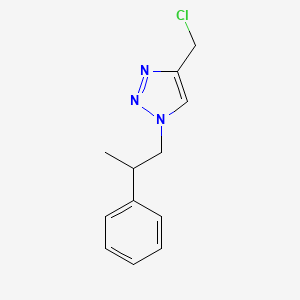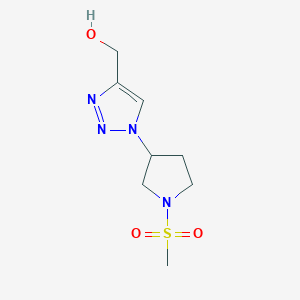
4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole
概要
説明
4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and a phenylpropyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of 4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the reaction of 1-(2-phenylpropyl)-1H-1,2,3-triazole with chloromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the chloromethylation process. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Industrial production methods for this compound may involve large-scale chloromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding triazole N-oxides. Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are typically used for this purpose.
Reduction Reactions: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydrotriazoles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidomethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole.
科学的研究の応用
4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are widely studied for their potential as antimicrobial, antifungal, and anticancer agents. This compound may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Chemical Biology: The compound can be used as a chemical probe to study biological processes involving triazole-containing molecules. It may help elucidate the role of triazoles in cellular signaling and metabolism.
Material Science: Triazole-based compounds are explored for their use in the development of advanced materials, such as polymers and coatings, due to their stability and unique chemical properties.
Industrial Applications: The compound may find applications in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to the modulation of their function. The phenylpropyl group may enhance the compound’s binding affinity to target proteins, increasing its potency and selectivity.
類似化合物との比較
4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-(2-phenylpropyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, which may result in different reactivity and biological activity.
4-(bromomethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole: Contains a bromomethyl group instead of a chloromethyl group, potentially leading to different substitution reaction profiles.
4-(chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole: Has a phenylethyl group instead of a phenylpropyl group, which may affect its binding affinity and selectivity for biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-(chloromethyl)-1-(2-phenylpropyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-10(11-5-3-2-4-6-11)8-16-9-12(7-13)14-15-16/h2-6,9-10H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAXFWPNWIXONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















